1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone
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Overview
Description
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone is an organic compound characterized by its unique spirocyclic structure. This compound is known for its applications in various fields of scientific research due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone typically involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with ethyl chloroacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques like column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: Shares the spirocyclic core but lacks the ethoxyethanone group.
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-phenylpropanone: Similar structure with a phenylpropanone group instead of ethoxyethanone.
Uniqueness
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-4-15-5-10(14)13-6-12(7-13)8-16-11(2,3)17-9-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBXJALQLRUABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC2(C1)COC(OC2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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